Product packaging for 5,6-Dihydroquinoline-2,5,6-triol(Cat. No.:)

5,6-Dihydroquinoline-2,5,6-triol

Cat. No.: B1213079
M. Wt: 179.17 g/mol
InChI Key: HPQLNKXDNOVXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydroquinoline-2,5,6-triol is a synthetic dihydroquinoline derivative of significant interest in medicinal chemistry research. The quinoline scaffold is recognized as a privileged structure in drug discovery due to its diverse pharmacological potential . This particular triol-substituted analogue is designed for investigational use in early-stage drug discovery and biochemical assay development. Researchers are exploring its potential as a key intermediate or pharmacophore in various therapeutic areas. Quinoline-based compounds are extensively studied for their ability to interact with biological targets, including DNA, enzymes, and neurotransmitters . The specific mechanism of action for this compound is subject to ongoing research and is dependent on the specific biological system and experimental context. This product is intended for laboratory research purposes by qualified professionals. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Handling should adhere to all applicable laboratory safety guidelines. Specific data on solubility, stability, and storage conditions should be provided by the manufacturer and must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B1213079 5,6-Dihydroquinoline-2,5,6-triol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5,6-dihydroxy-5,6-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H9NO3/c11-7-3-2-6-5(9(7)13)1-4-8(12)10-6/h1-4,7,9,11,13H,(H,10,12)

InChI Key

HPQLNKXDNOVXAK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=O)N2)C(C1O)O

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C(C1O)O

Origin of Product

United States

Synthetic Methodologies for 5,6 Dihydroquinoline 2,5,6 Triol and Its Analogues

Strategies for the Construction of the Dihydroquinoline Core Structure

The formation of the dihydroquinoline core is a critical step in the synthesis of 5,6-dihydroquinoline-2,5,6-triol and its derivatives. Various synthetic strategies have been developed to achieve this, often focusing on efficiency, stereocontrol, and the ability to introduce diverse substituents.

Organocatalytic Approaches to Enantioselective Dihydroquinoline Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of dihydroquinolines, offering a metal-free alternative to traditional methods. These reactions often proceed under mild conditions and allow for the construction of chiral dihydroquinoline scaffolds with high enantiomeric excess.

A notable example is the enantioselective Hantzsch reaction for the synthesis of polyhydroquinolines, which can be considered as derivatives of dihydroquinolines. nih.gov The use of a chiral phosphoric acid organocatalyst, such as a BINOL-derived phosphoric acid, has been shown to effectively catalyze the four-component reaction of an aldehyde, a β-ketoester, an enamine, and an ammonium (B1175870) salt to afford enantio-enriched polyhydroquinolines in good yields. nih.gov This method provides a route to a variety of substituted six-membered nitrogen-containing heterocycles. nih.gov

Another significant organocatalytic approach involves the asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones, which share a similar heterocyclic core with dihydroquinolines. nih.gov This one-pot aza-Henry–hemiaminalization–oxidation sequence utilizes a quinine-based squaramide organocatalyst. nih.gov The reaction between 2-(nitromethyl)benzaldehydes and N-protected aldimines proceeds with high diastereoselectivity and good to very good enantioselectivities (40–95% ee). nih.gov This strategy highlights the power of hydrogen-bonding organocatalysis in constructing complex, functionalized heterocyclic systems. nih.gov

Table 1: Organocatalytic Synthesis of Dihydroquinoline Analogues

Catalyst Reaction Type Substrates Product Type Enantioselectivity (ee) Reference
BINOL-phosphoric acid Hantzsch reaction Aromatic aldehydes, β-ketoesters, enamines, ammonium salts Polyhydroquinolines Good to excellent nih.gov

Metal-Catalyzed Cyclization and Coupling Reactions in Dihydroquinoline Formation

Metal-catalyzed reactions are a cornerstone in the synthesis of dihydroquinoline derivatives, enabling a wide range of cyclization and coupling strategies. These methods often exhibit high efficiency and functional group tolerance.

Silver-catalyzed reactions have been employed for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones. A tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids, catalyzed by a silver salt in an aqueous solution, provides a direct route to these compounds. nih.gov Similarly, the reaction of the natural benzoquinone embelin (B1684587) with anilines and aromatic aldehydes in the presence of silver triflate (AgOTf) leads to dihydroquinoline embelin derivatives. nih.gov This reaction proceeds through a Knoevenagel adduct, followed by nucleophilic addition and electrocyclic ring closure. nih.gov

Iron catalysis has also been utilized in the oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes to produce polysubstituted quinolines, which can potentially be reduced to dihydroquinolines. nih.gov This method involves the in-situ generation of an aldehyde from the alcohol or methyl arene, followed by imine condensation, radical cyclization, and oxidative aromatization. nih.gov

Palladium-catalyzed reactions are also prominent. For instance, a palladium-catalyzed coupling between the C3–H of N-acyl-1,2-dihydroquinolines and arylboronic acids has been developed, allowing for the regioselective introduction of aryl groups. mdpi.com

Table 2: Metal-Catalyzed Synthesis of Dihydroquinoline Derivatives

Metal Catalyst Reaction Type Starting Materials Product Type Reference
Silver (Ag) Radical tandem cyclization N-arylcinnamamides, aliphatic carboxylic acids 3,4-disubstituted dihydroquinolin-2(1H)-ones nih.gov
Silver triflate (AgOTf) Knoevenagel/nucleophilic addition/electrocyclization Embelin, anilines, aromatic aldehydes Dihydroquinoline embelin derivatives nih.gov
Iron (Fe) Oxidative cyclization 2-Amino styrenes, alcohols/methyl arenes Polysubstituted quinolines nih.gov

Cascade Reactions for the Synthesis of Dihydroquinoline Derivatives

Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules like dihydroquinolines from simple starting materials in a single operation. wikipedia.org These reactions involve a series of consecutive transformations where each subsequent step is triggered by the functionality generated in the previous one. wikipedia.org

An example of a cascade reaction for the synthesis of dihydroquinolinone derivatives involves the reaction of o-silylaryl triflates with pyrazolidinones. nih.gov This process is believed to proceed through the in-situ formation of an aryne, followed by its addition to the pyrazolidinone, N-N bond cleavage, and intramolecular C-C bond formation/annulation. nih.gov This one-pot method demonstrates good substrate scope and tolerance for various functional groups. nih.gov

Another cascade approach utilizes a cupreidine (B22110) derivative as a catalyst for the enantioselective construction of functionalized 3,4-dihydro-2H-thiopyrano[2,3-b]quinolines from quinolines and nitroallyls. buchler-gmbh.com This catalyst-controlled reaction allows for the creation of three contiguous stereocenters with high diastereoselectivity. buchler-gmbh.com The development of such cascade reactions is crucial for the efficient total synthesis of complex natural products. wikipedia.orgkoreascience.kr

Stereoselective Synthesis of Dihydroquinoline Stereoisomers and Related Triols

The stereoselective synthesis of dihydroquinolines is of paramount importance, as the spatial arrangement of substituents can significantly impact their biological activity. Various strategies have been developed to control the stereochemistry during the formation of the dihydroquinoline ring system. youtube.com

One approach involves the aza-Michael addition reaction between hydrazinylquinolinones and ethyl propiolate, which leads to the stereoselective synthesis of 1,2-dihydroquinolinehydrazonopropanoate derivatives. nih.gov The E-configuration of the products was confirmed by X-ray crystallography. nih.gov

The stereoselective total synthesis of indole (B1671886) alkaloids such as dihydrocorynantheol has been achieved using catalytic organometallic reactions, including ring-closing metathesis and zirconocene-catalyzed carbomagnesation. nih.gov These methods allow for the construction of the complex ring system with high stereocontrol. nih.gov The principles of stereoselective synthesis, including the use of chiral auxiliaries and catalysts, are fundamental to obtaining specific stereoisomers of dihydroquinolines and related triols. youtube.comrsc.orgyoutube.com

Functionalization and Derivatization of the Dihydroquinoline Framework

Once the dihydroquinoline core is constructed, the next critical step is the introduction of specific functional groups, such as hydroxyl groups, at desired positions. This functionalization is key to obtaining the target molecule, this compound.

Regioselective Introduction of Hydroxyl Groups onto the Dihydroquinoline Nucleus

The regioselective introduction of hydroxyl groups onto the dihydroquinoline skeleton is a challenging yet crucial transformation for the synthesis of this compound. One promising strategy involves the regioselective dearomative hydroboration of quinolines. nih.gov

By employing a phosphine (B1218219) borane (B79455) and leveraging the principles of organoboron chemistry, it is possible to achieve regioselective hydroboration at the 5,6- or 5,8-positions of the quinoline (B57606) ring. nih.gov The choice of the phosphine ligand on the boron reagent controls the regioselectivity of the hydroboration. nih.gov The resulting C-B bond can then be oxidized, for example, using an oxidation agent like hydrogen peroxide in a basic medium, to introduce a hydroxyl group at that specific position. This two-step hydroboration-oxidation sequence provides a modular pathway to functionalized dihydroquinolines. nih.gov

Another approach to functionalization involves the Reformatsky reaction of o-alkynylarylaldimines, which can lead to functionalized 1,2-dihydroisoquinolines. rsc.org While this method primarily focuses on isoquinoline (B145761) synthesis, the principles of using organometallic reagents to achieve regioselective additions could be adapted for the functionalization of the dihydroquinoline nucleus.

The direct C-H functionalization of quinolines, often catalyzed by transition metals like copper or palladium, represents another avenue for introducing functional groups that could be subsequently converted to hydroxyl groups. mdpi.com For instance, the copper-catalyzed carbamoylation of quinoline N-oxides at the C2 position has been reported. mdpi.com While not a direct hydroxylation, such methods open up possibilities for introducing a handle for further transformations.

Synthesis of Substituted this compound Analogues for SAR Studies

The generation of a library of substituted this compound analogues is crucial for structure-activity relationship (SAR) studies, which aim to elucidate the relationship between a compound's chemical structure and its biological activity. organic-chemistry.orgorganic-chemistry.orgfrontiersin.orgnih.gov These studies are fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates. organic-chemistry.org

A key strategy for synthesizing these analogues involves a chemoenzymatic approach, leveraging the specificity of enzymes combined with the versatility of chemical synthesis. qub.ac.uknih.govnih.gov The primary route would likely involve the synthesis of various substituted quinolin-2(1H)-ones, which can then potentially serve as substrates for dioxygenase enzymes.

A number of synthetic methods can be employed to produce substituted quinolin-2(1H)-ones. One facile method involves the silver(I) nitrate-catalyzed cyclization of o-alkynylisocyanobenzenes, which provides access to a variety of functionalized 3-substituted quinolin-2(1H)-ones in moderate to good yields. rsc.org This method is advantageous due to its mild reaction conditions and tolerance of diverse functional groups. Another powerful approach is the palladium-catalyzed C-H activation and cyclization of simple anilines, which can lead to a range of quinolinone derivatives. organic-chemistry.org Furthermore, one-pot modular syntheses, such as the palladium-catalyzed three-consecutive reaction of 2-carbamoyl ketene (B1206846) dithioacetals with in-situ generated arynes, offer an efficient route to 4-alkylthio-substituted 2-quinolones. nih.gov

Once a library of substituted quinolin-2(1H)-ones is established, the subsequent enzymatic hydroxylation would be the critical step in generating the target triol analogues. The substrate specificity of the dioxygenase enzyme is a key determinant in the success of this approach. While the native enzyme may accept some substituted substrates, protein engineering and directed evolution techniques could be employed to broaden the substrate scope and improve catalytic efficiency for non-natural substrates.

The following table outlines potential synthetic routes to various substituted quinolin-2(1H)-one precursors:

Precursor TypeSynthetic MethodPotential SubstituentsReference
3-Substituted Quinolin-2(1H)-onesAg(I) nitrate-catalyzed cyclization of o-alkynylisocyanobenzenesAlkyl, Aryl, Halogen rsc.org
Substituted Quinolin-2(1H)-onesPd-catalyzed C-H activation/cyclization of anilinesVarious aryl and alkyl groups organic-chemistry.org
4-Alkylthio-substituted 2-QuinolonesPd-catalyzed reaction of 2-carbamoyl ketene dithioacetals and arynesAlkylthio groups nih.gov
Polysubstituted QuinolinesTransition-metal-free oxidative cycloisomerization of o-cinnamylanilinesAryl and other substituents acs.org

Preparation of Precursors and Intermediates for this compound Synthesis

The synthesis of this compound, whether through a purely chemical or a chemoenzymatic pathway, relies on the availability of key precursors and intermediates. The most direct precursor for the biocatalytic synthesis is quinolin-2(1H)-one (also known as 2-hydroxyquinoline).

The synthesis of quinolin-2(1H)-ones can be achieved through various established methods. A straightforward approach is the intramolecular Wittig cyclization of triphenyphosphonium salts derived from N-(3-oxoalkyl)–chloroacetamides. nih.govresearchgate.net Another versatile method is the dehydrogenation of δ-valerolactams, although this can be limited by the availability of the starting materials. nih.gov For substituted variants, methods such as the silver-catalyzed reaction of N-arylcinnamamides with a trifluoromethyl source can yield CF3-containing dihydroquinolin-2(1H)-ones. mdpi.com

A crucial intermediate in a potential chemical synthesis route is 5,6-dihydroxyindole . The preparation of this compound has been described, for instance, through the reduction and cyclization of (E)-4,5-dibenzyloxy-2,β-nitrostyrene followed by debenzylation. rsc.org This dihydroxyindole could then, in principle, undergo ring expansion or other transformations to form the quinoline scaffold, although this is a more complex and less direct approach.

The table below summarizes some key precursors and their methods of preparation:

Precursor/IntermediateSynthetic MethodReagents and ConditionsReference
Quinolin-2(1H)-onesIntramolecular Wittig CyclizationN-(3-oxoalkyl)–chloroacetamides, PPh₃, NaOMe nih.govresearchgate.net
CF₃-containing Dihydroquinolin-2(1H)-onesSilver-catalyzed radical cyclizationN-arylcinnamamides, CF₃SO₂Na, AgNO₃, K₂S₂O₈ mdpi.com
5,6-DihydroxyindoleReduction/cyclization of a nitrostyrene (B7858105) derivative(E)-4,5-Dibenzyloxy-2,β-nitrostyrene, Fe, SiO₂, then Pd/C, H₂ rsc.org
6-Hydroxy-2(1H)-quinolinoneMichael addition and cyclization4-tert-butoxyaniline, methyl trans-aryl/alkylacrylate, DBU/DBN, then B(C₆F₅)₃, AlCl₃ google.com

Biocatalytic and Chemoenzymatic Routes to Dihydroquinoline-Triols

Biocatalysis offers a powerful and often more environmentally benign alternative to traditional chemical synthesis, frequently providing high regio- and stereoselectivity under mild conditions.

Enzymatic Transformations for Hydroxylation or Ring Modification

A significant breakthrough in the synthesis of this compound is the identification of the enzyme 2-hydroxyquinoline (B72897) 5,6-dioxygenase (EC 1.14.12.16). wikipedia.org This enzyme, found in the bacterium Comamonas testosteroni 63, catalyzes the direct conversion of quinolin-2-ol (the tautomeric form of quinolin-2(1H)-one) into 2,5,6-trihydroxy-5,6-dihydroquinoline. wikipedia.org The reaction requires NADH and molecular oxygen as co-substrates.

This dioxygenase is part of a metabolic pathway for the degradation of quinoline. The first step in this pathway is the hydroxylation of quinoline to quinolin-2(1H)-one, a reaction catalyzed by quinoline 2-oxidoreductase. wikipedia.org The subsequent action of the 2-hydroxyquinoline 5,6-dioxygenase introduces two hydroxyl groups onto the benzene (B151609) ring of the quinolin-2-one substrate.

The substrate specificity of dioxygenases can vary. nih.govescholarship.orgnih.gov While some dioxygenases exhibit broad substrate tolerance, others are highly specific. The ability of 2-hydroxyquinoline 5,6-dioxygenase to accept substituted quinolin-2-one substrates would be a key factor in its utility for generating a diverse library of triol analogues. If the natural enzyme's specificity is limited, modern techniques such as directed evolution and protein engineering could be applied to develop enzyme variants with altered substrate preferences.

Stereospecific Biocatalytic Conversions of Dihydroquinoline Precursors

A hallmark of enzymatic reactions is their high degree of stereospecificity. Dioxygenase-catalyzed reactions, in particular, are known to produce vicinal cis-diols with high enantiomeric purity. frontiersin.orgqub.ac.uknih.govnih.govpsu.edu The dihydroxylation of the quinoline ring by toluene (B28343) dioxygenase (TDO), for example, has been shown to be stereoselective. frontiersin.orgqub.ac.uknih.govnih.gov

It is highly probable that the dihydroxylation of quinolin-2-ol by 2-hydroxyquinoline 5,6-dioxygenase also proceeds with a specific stereochemistry, yielding a single enantiomer of this compound. The exact stereochemical outcome of this enzymatic transformation would need to be determined experimentally, for instance, through chiral chromatography and spectroscopic analysis of the product.

The inherent stereoselectivity of this biocatalytic conversion is a significant advantage over traditional chemical methods, which often produce racemic mixtures that require challenging and costly resolution steps. The ability to directly produce an enantiomerically pure triol makes this biocatalytic route particularly attractive for the synthesis of chiral building blocks for pharmaceutical applications.

The following table summarizes the key enzymatic transformation:

EnzymeEC NumberSource OrganismReactionProductReference
2-hydroxyquinoline 5,6-dioxygenase1.14.12.16Comamonas testosteroni 63Quinolin-2-ol + NADH + H⁺ + O₂ → 2,5,6-trihydroxy-5,6-dihydroquinoline + NAD⁺This compound wikipedia.org

Spectroscopic and Advanced Characterization Methodologies in Dihydroquinoline Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemistry Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 5,6-Dihydroquinoline-2,5,6-triol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the compound's connectivity and stereochemistry.

The initial analysis begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would reveal signals for the aromatic protons, the protons on the stereogenic centers (C5 and C6), and the exchangeable protons of the hydroxyl (OH) and amine (NH) groups. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons bearing hydroxyl groups.

To assemble the molecular puzzle, 2D NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would establish the spin systems within the aromatic ring and the C5-C6 fragment of the dihydroxylated ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing critical information about the molecule's three-dimensional structure and relative stereochemistry. For this compound, NOESY (or its alternative, ROESY) could help determine the cis or trans relationship between the hydroxyl groups at C5 and C6 by observing the spatial proximity of the H5 and H6 protons. nih.gov

Technique Information Obtained for this compound
¹H NMR Chemical shifts and coupling constants of all protons.
¹³C NMR Chemical shifts of all carbon atoms.
COSY ¹H-¹H correlations, identifying neighboring protons.
HSQC Direct ¹H-¹³C correlations (one bond).
HMBC Long-range ¹H-¹³C correlations (2-3 bonds), establishing connectivity. nih.gov
NOESY/ROESY Through-space ¹H-¹H correlations, defining relative stereochemistry. nih.gov

Given the presence of two stereocenters at positions C5 and C6, this compound can exist as multiple stereoisomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. This is often achieved by using a chiral derivatizing agent (CDA). For a compound containing a diol, a chiral boric acid can serve as an excellent CDA. nih.gov The diol functionality of the target molecule would react with the CDA to form two new diastereomeric cyclic esters. These diastereomers, being chemically distinct, will exhibit separate and well-resolved signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio and thus the enantiomeric excess can be accurately measured. nih.gov This method is advantageous due to the typically fast and complete reaction and the large chemical shift non-equivalence (ΔΔδ) that can be achieved, making quantification straightforward. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule. For this compound, the molecular formula is C₉H₉NO₃. nih.govuni.lu HRMS provides an extremely accurate mass measurement of the parent ion, typically within 5 parts per million (ppm) of the theoretical value, which serves as definitive proof of the molecular formula. researchgate.net This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The predicted monoisotopic mass for C₉H₉NO₃ is 179.05824 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this value for various adducts.

Ion Adduct Calculated m/z
[M+H]⁺180.06552
[M+Na]⁺202.04746
[M-H]⁻178.05096
Data predicted for C₉H₉NO₃. uni.lu

Furthermore, the fragmentation pattern observed in the MS/MS spectrum can provide additional structural information, helping to identify key substructures within the molecule. This capability also makes HRMS a powerful tool for identifying metabolites, where biological transformations add or remove chemical groups from the parent drug.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure Studies

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule, making it an excellent tool for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands. nih.govnih.gov

Functional Group Expected IR Absorption Range (cm⁻¹)
O-H Stretch (hydroxyls)~3500–3200 (broad)
N-H Stretch (lactam)~3200
C=O Stretch (lactam)~1680–1650
C=C Stretch (aromatic)~1600, 1450
C-O Stretch (alcohols)~1200–1000

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule, particularly those involving conjugated π-systems. The spectrum of this compound would be characterized by absorption bands corresponding to the π → π* transitions of the benzopyridinone chromophore. The exact position of the absorption maxima (λ_max) is influenced by the substitution pattern and the solvent. nih.govmdpi.com

X-ray Crystallography for Definitive Solid-State Structural and Stereochemical Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the unambiguous three-dimensional structure of a molecule in the solid state. This technique is considered the gold standard for structural and stereochemical assignment. nih.govnih.gov By obtaining a suitable single crystal of this compound, X-ray diffraction analysis can definitively determine:

The precise connectivity of all atoms.

Accurate bond lengths and angles.

The absolute configuration (R/S) of the stereocenters at C5 and C6, provided the data is of sufficient quality (e.g., through anomalous dispersion). nih.gov

The process involves mounting a crystal and irradiating it with X-rays to generate a diffraction pattern, from which the electron density map and ultimately the full molecular structure are calculated. researchgate.net

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation of Analogues

Chromatographic methods are essential for the separation and purification of compounds and for assessing sample purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of a non-volatile compound like this compound. nih.gov Using a reversed-phase column, a single sharp peak would indicate a high degree of purity. HPLC can also be used on a preparative scale to isolate the compound from a reaction mixture or to separate different stereoisomers from each other. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates compounds based on their volatility and then detects them by mass spectrometry. ijstr.org Due to the low volatility of the triol, direct analysis is challenging. Therefore, a derivatization step, such as converting the hydroxyl groups to more volatile trimethylsilyl (B98337) (TMS) ethers, would be required prior to injection. nih.gov This technique is highly sensitive and provides both retention time and mass spectral data for confident identification. nih.gov

Computational and Theoretical Investigations of 5,6 Dihydroquinoline 2,5,6 Triol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can provide deep insights into the electronic structure, stability, and reactivity of 5,6-Dihydroquinoline-2,5,6-triol.

Density Functional Theory (DFT) Studies on Molecular Conformation and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

Key parameters that would be calculated include:

Total Energy: To identify the most stable isomer and conformer.

Thermodynamic Properties: Such as enthalpy, entropy, and Gibbs free energy to predict the spontaneity of reactions.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would reveal the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

A hypothetical data table for the conformational analysis of this compound might look like this:

ConformerRelative Energy (kcal/mol)Dihedral Angle (C5-C6-N1-C2)
A (Axial OH at C5) 0.00-60.5°
B (Equatorial OH at C5) +1.25+58.9°
C (Axial OH at C6) +0.85-175.2°
D (Equatorial OH at C6) +2.10+178.1°

Note: This data is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can also predict spectroscopic data, which is invaluable for the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed at the DFT level, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical values, when compared with experimental data, can confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the UV-Vis absorption spectra. This would help in understanding the electronic properties and the color of the compound.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling techniques are essential for predicting how a molecule like this compound might interact with biological targets, such as proteins and enzymes. This is a cornerstone of computer-aided drug design. nih.govnih.gov

Ligand-Based Pharmacophore Modeling for Chemical Feature Identification

In the absence of a known protein target, ligand-based pharmacophore modeling can be used. This involves identifying the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) of a set of known active molecules that are responsible for their biological activity. A pharmacophore model for quinoline (B57606) derivatives could highlight the key interaction points necessary for a specific biological effect.

A hypothetical pharmacophore model for a series of quinoline-based enzyme inhibitors might include:

One hydrogen bond acceptor.

Two hydrogen bond donors.

One aromatic ring feature.

Structure-Based Molecular Docking with Relevant Protein Binding Sites

If a potential protein target for this compound is identified, structure-based molecular docking can be performed. This computational technique predicts the preferred orientation of the molecule when bound to the active site of the protein. Docking simulations can provide insights into the binding mode and the specific interactions that stabilize the ligand-protein complex. For instance, studies on other quinoline derivatives have successfully used molecular docking to predict their binding to enzymes like dihydrofolate reductase. researchgate.net

Binding Affinity Prediction and Interaction Analysis

Following molecular docking, the binding affinity of this compound to its target can be estimated. This is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.

Analysis of the docked pose would reveal specific interactions, such as:

Hydrogen Bonds: With amino acid residues in the binding pocket.

Hydrophobic Interactions: With nonpolar residues.

Pi-Stacking: Between the quinoline ring and aromatic amino acids like tyrosine or phenylalanine.

A hypothetical data table summarizing docking results could be:

Protein TargetBinding Energy (kcal/mol)Key Interacting Residues
Enzyme X -8.5Asp122, Tyr34, Phe258
Receptor Y -7.2Ser98, Leu154, Trp201

Note: This data is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide crucial insights into its conformational flexibility and the stability of its interactions with potential biological targets.

In a typical MD simulation study, the compound would be placed in a simulated physiological environment (e.g., a water box with ions). The simulation would track the trajectory of each atom over a period, often on the nanosecond to microsecond scale. doi.org Key analyses would include:

Conformational Analysis: The dihydroquinoline ring system is not planar and can adopt various conformations. MD simulations can explore the accessible conformational states of this compound, identifying the most stable, low-energy conformations. This is critical as the three-dimensional shape of a molecule often dictates its biological activity.

Ligand-Target Complex Stability: If a biological target for this compound is identified through methods like molecular docking, MD simulations can be used to assess the stability of the predicted ligand-target complex. doi.orgmdpi.com Parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, and the pattern of hydrogen bond formation over time would be analyzed. doi.orgmdpi.com A stable complex would be indicated by low RMSD values and persistent key interactions throughout the simulation. doi.org

To illustrate, a hypothetical MD simulation of this compound bound to a kinase, a common target for quinoline derivatives, might yield the results presented in Table 1. researchgate.net

Table 1: Hypothetical MD Simulation Data for this compound-Kinase Complex (100 ns Simulation)

ParameterAverage ValueInterpretation
Protein RMSD1.5 ÅIndicates the protein backbone is stable throughout the simulation.
Ligand RMSD0.8 ÅSuggests the ligand remains stably bound in the active site.
Key Hydrogen BondsMaintained > 90%Implies strong and stable hydrogen bonding interactions with key residues.
Binding Free Energy-45 kcal/molA favorable binding free energy, suggesting a strong interaction.

This table is interactive. Users can sort the data by clicking on the column headers.

Such simulations would be invaluable for understanding the dynamic behavior of this compound and validating its potential as a ligand for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, QSAR studies would be instrumental in predicting its biological activity and guiding the design of more potent analogs.

The development of a predictive QSAR model begins with a dataset of structurally related compounds with known in vitro activities (e.g., IC50 values for enzyme inhibition). nih.govresearchgate.net For a hypothetical QSAR study involving this compound, a series of dihydroquinoline analogs with varying substituents would be synthesized and tested for a specific biological activity.

Various machine learning algorithms, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM), can be used to build the QSAR model. nih.govresearchgate.net The model's predictive power is assessed through rigorous internal and external validation techniques. mdpi.com A statistically robust model, often characterized by a high cross-validated correlation coefficient (q²) and external validation correlation coefficient (r²_pred), can then be used to predict the activity of new, untested compounds. mdpi.comnih.gov

For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. mdpi.comnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. mdpi.com This information is highly valuable for designing new derivatives with enhanced potency. mdpi.com

The quality of a QSAR model is highly dependent on the molecular descriptors used. These descriptors are numerical representations of the chemical and physical properties of the molecules. nih.gov For nitrogen-containing heterocycles like this compound, a wide range of theoretical descriptors can be calculated using quantum mechanical methods. nih.gov

These descriptors can be categorized as:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These descriptors provide insights into the molecule's reactivity and ability to participate in electrostatic interactions. nih.gov

Steric Descriptors: Including molecular volume, surface area, and specific shape indices. These are crucial for understanding how the molecule fits into a biological target's binding site.

Thermodynamic Descriptors: Such as heat of formation and solvation energy, which can be related to the stability of the molecule and its interactions with the biological environment. researchgate.net

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

The selection of the most relevant descriptors is a critical step in QSAR model development. researchgate.net Table 2 presents a hypothetical set of descriptors that could be used in a QSAR model for a series of dihydroquinoline analogs.

Table 2: Hypothetical Theoretical Descriptors for a QSAR Study of Dihydroquinoline Analogs

Compound IDLogP (Hydrophobicity)Molecular Weight (Da)HOMO Energy (eV)Dipole Moment (Debye)Predicted pIC50
Analog 12.1250.3-6.53.26.8
Analog 22.5264.3-6.73.57.1
Analog 31.8236.2-6.32.96.5
This compound 1.5 195.18 -6.2 4.1 (To be predicted)

This table is interactive. Users can sort the data by clicking on the column headers.

By integrating these theoretical descriptors, a robust QSAR model can be developed to accurately predict the in vitro activity of this compound and guide future drug discovery efforts. nih.gov

In Vitro Biological Activity and Mechanistic Studies of Dihydroquinoline 2,5,6 Triol Derivatives

Investigation of Molecular Target Interactions and Mechanistic Pathways

Mechanistic studies have focused on identifying the direct molecular targets of dihydroquinoline derivatives, including enzymes, receptors, and nucleic acids. These investigations provide a foundational understanding of how these compounds exert their biological effects at a molecular level.

The ability of dihydroquinoline derivatives to inhibit key enzymes involved in pathophysiology has been a major area of investigation.

Cholinesterases: Several derivatives of quinoline (B57606) and its reduced form, tetrahydroquinoline, have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.govnih.gov For instance, a series of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives demonstrated potent AChE inhibition, with some compounds showing greater affinity for AChE over BChE compared to the reference drug tacrine. nih.gov Molecular modeling suggested these compounds interact with both the catalytic and peripheral sites of AChE. nih.gov Specifically, compound 6h in one study was identified as the most potent AChE inhibitor with an IC₅₀ value of 3.65 nM. nih.govresearchgate.net

Table 1: Cholinesterase Inhibitory Activity of Selected Dihydroquinoline Derivatives
CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Compound 6h (a 2,3-dihydro-1H-cyclopenta[b]quinoline derivative)AChE3.65 nM nih.govresearchgate.net
Compound 6g (a 2,3-dihydro-1H-cyclopenta[b]quinoline derivative)AChE5.17 nM nih.gov
Tacrine (Reference)AChE5.17 nM nih.gov

Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Dihydroquinoline derivatives have been explored as kinase inhibitors. A study on 4,5-dihydro-1H- nih.govnih.govdithiolo[3,4-c]quinoline-1-thione derivatives revealed significant inhibitory activity against several protein kinases. nih.gov Compounds 2a , 2b , 2c , and 2q from this series showed potent inhibition of Janus kinase 3 (JAK3). nih.gov Furthermore, compounds 2a and 2b were effective against NPM1-ALK, a fusion protein associated with lymphoma. nih.gov This multi-kinase inhibition profile suggests a potential advantage in overcoming drug resistance that can arise from single-target therapies. nih.gov

Table 2: Kinase Inhibitory Activity of Dithioloquinoline-1-thione Derivatives
CompoundTarget KinaseInhibitory Concentration (IC₅₀)Reference
2aJAK30.36 µM nih.gov
2aNPM1-ALK0.54 µM nih.gov
2bJAK30.38 µM nih.gov
2bNPM1-ALK0.25 µM nih.gov
2cJAK30.41 µM nih.gov
2ccRAF[Y340D][Y341D]0.78 µM nih.gov
2qJAK30.46 µM nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a goal for developing anti-inflammatory drugs with fewer side effects than traditional NSAIDs. nih.govmdpi.com Research has been conducted on compounds that can dually inhibit both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in inflammation. nih.govmdpi.comnih.gov While direct studies on 5,6-dihydroquinoline-2,5,6-triol are limited, related heterocyclic structures have shown promise. For example, a series of novel 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) derivatives were developed as dual COX-2/5-LOX inhibitors, with compound 6k showing an IC₅₀ of 0.33 µM for COX-2. nih.govresearchgate.net

The interaction of dihydroquinoline derivatives with specific cell surface and nuclear receptors is another critical area of mechanistic investigation. The serotonin (B10506) 5-HT₆ receptor, implicated in cognitive function and mood disorders, has been a target of interest. nih.gov Patent literature describes a series of quinoline derivatives designed as 5-HT₆ receptor ligands for potential use as PET imaging agents to diagnose memory-related disorders. nih.gov Binding assays confirmed the affinity of these compounds for the 5-HT₆ receptor, highlighting the versatility of the quinoline scaffold in targeting central nervous system receptors. nih.gov

Certain quinoline derivatives have been shown to interact directly with nucleic acids, leading to interference with DNA replication and repair processes, a common mechanism for anticancer agents. One study characterized quinoline-based analogs that intercalate into the minor groove of DNA. nih.gov This binding event leads to a conformational change in DNA-bound enzymes like DNA methyltransferases (e.g., human DNMT1), inhibiting their function and inducing a DNA damage response. nih.gov

In a separate study, a novel 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative was identified as a DNA intercalative topoisomerase IIα poison. nih.gov Topoisomerase IIα is an enzyme essential for managing DNA topology during replication. By intercalating into the DNA and trapping the enzyme in a complex, the compound prevents the re-ligation of DNA strands, leading to cytotoxic double-strand breaks. nih.gov

While some compounds induce cell death through the generation of reactive oxygen species (ROS), studies on dihydroquinoline derivatives have more commonly highlighted their role in alleviating oxidative stress. nih.govnih.gov These compounds often possess antioxidant properties. For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline was shown to reduce oxidative stress in an experimental model of Parkinson's disease by inhibiting ROS-mediated damage. nih.gov Similarly, embelin (B1684587) derivatives of dihydroquinoline demonstrated cardioprotective effects by mitigating doxorubicin-induced oxidative stress in cardiomyocytes. nih.gov The mechanism appears to involve scavenging cellular ROS rather than inducing their production. nih.gov

Cellular Pathway Modulation in Controlled In Vitro Models

Beyond direct target interactions, studies have examined how dihydroquinoline derivatives modulate complex cellular pathways, such as the cell cycle and apoptosis, in controlled in vitro environments.

A significant body of research demonstrates that quinoline and dihydroquinoline derivatives can halt cancer cell proliferation by inducing cell cycle arrest and programmed cell death (apoptosis). nih.govnih.gov

Flow cytometry analyses have shown that different derivatives can arrest cells at various phases of the cell cycle. Some quinoline derivatives were found to cause cell cycle arrest in the S phase or the G2/M phase in HeLa, K-562, and MCF-7 cancer cell lines. nih.gov This arrest prevents the cells from dividing and often leads to apoptosis. nih.gov For example, one study found that a tetrahydroquinolinone derivative induced cell cycle arrest at the G2/M phase in lung cancer cells, which subsequently triggered both the intrinsic and extrinsic apoptotic pathways. nih.gov This was confirmed by observing an increase in the BAX/BCL-2 ratio and activation of caspases. nih.gov Similarly, quinoline-based thiazolidinone derivatives were found to arrest colon cancer cells at the G2 and S-phases, leading to significant apoptosis. researchgate.net

Table 3: Effects of Dihydroquinoline Derivatives on Cell Cycle and Apoptosis
Derivative ClassCell Line(s)Observed EffectReference
Quinolone and Quinoline DerivativesHeLa, K-562, MCF-7Cell cycle arrest in S or G2/M phase; Apoptosis induction nih.gov
Tetrahydroquinolinone DerivativesA549 (Lung Cancer)Cell cycle arrest at G2/M phase; Apoptosis induction via intrinsic and extrinsic pathways nih.gov
5,6-Dihydroxy-3,7,4'-trimethoxyflavonol (structurally related)HepG-2 (Hepatocellular Carcinoma)G2/M arrest; Apoptosis induction; Increased Bax/Bcl-2 ratio nih.gov
Quinoline-based thiazolidinoneHCT-116 (Colon Cancer)Cell cycle arrest at G2 and S-phases; Apoptosis induction researchgate.net

Signaling Pathway Modulation (e.g., PI3K/Akt phosphorylation)

Derivatives of the quinoline and dihydroquinoline core structure have been shown to modulate critical intracellular signaling pathways involved in cell survival, proliferation, and apoptosis. The Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is frequently dysregulated in cancer, is a notable target for these compounds. nih.gov

Studies on dihydroquinoline embelin derivatives have demonstrated their ability to influence key signaling proteins. In H9c2 cardiomyocytes, active derivatives were found to suppress the phosphorylation of extracellular signal-regulated kinase (ERK), a component of the MAPK signaling pathway. nih.gov Concurrently, these treatments led to a significant activation of Akt, a central kinase in the PI3K pathway that promotes cell survival. nih.gov This dual modulation suggests a complex interaction with cellular signaling cascades.

The broader class of quinoline derivatives has been extensively investigated as inhibitors of the PI3K/Akt/mTOR pathway. nih.gov Omipalisib, a quinoline derivative, is a potent inhibitor of both PI3K and mTOR. nih.gov Another derivative, Panulisib, also inhibits the mTORC1/mTORC2 complexes. nih.gov Furthermore, a novel hit compound containing a pyrazino[2,3-c]quinolin-2(1H)-one scaffold was identified as a potent mTOR inhibitor with an IC50 value of 31 nM. nih.gov These findings underscore the potential of the quinoline scaffold as a backbone for developing targeted inhibitors of the PI3K/Akt signaling network.

Gene Expression Analysis and Cytokine Generation Studies

The biological effects of dihydroquinoline derivatives are often rooted in their ability to alter the expression of genes that regulate critical cellular processes like apoptosis and cell cycle progression.

In studies involving a tetrahydrobenzo[h]quinoline derivative on MCF-7 human breast cancer cells, significant changes in the expression of apoptosis-related genes were observed. The treatment led to a considerable downregulation of the anti-apoptotic gene Bcl-2 and a significant increase in the expression of the pro-apoptotic gene Bax. tbzmed.ac.ir Furthermore, a notable increase in caspase 9 gene expression was recorded, indicating the activation of the intrinsic apoptosis pathway. tbzmed.ac.ir

Similarly, a novel 8-hydroxyquinoline (B1678124) derivative, AS47, was found to induce cell cycle arrest in 5-fluorouracil-resistant HCT116 cells through the upregulation of cell cycle inhibitors p21 and p27. uaeu.ac.ae In a separate investigation, treatment of A549 lung cancer cells with a tetrahydroquinolinone derivative (compound 4a) resulted in the time-dependent modulation of the expression of several apoptosis-related proteins. researchgate.net

While gene expression studies have provided mechanistic insights into the pro-apoptotic and anti-proliferative effects of these compounds, there is limited specific data on their direct impact on cytokine generation in vitro. This remains an area for future investigation to fully understand their immunomodulatory potential.

Assessment of Diverse Biological Responses in Cell-Based Assays

Antiproliferative Activity against Specific Cancer Cell Lines (e.g., A549, HCT116, MCF7)

Derivatives of dihydroquinoline have demonstrated significant antiproliferative activity across a panel of human cancer cell lines, highlighting the potential of this chemical scaffold in oncology research.

In the human lung carcinoma cell line A549 , a tetrahydroquinolinone derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a), exhibited potent cytotoxicity with an IC₅₀ value of 11.33 µM. researchgate.netnih.gov The mechanism of action was determined to be the induction of G2/M phase cell cycle arrest, leading to apoptotic cell death. nih.gov

Against the human colon carcinoma cell line HCT116 , the same tetrahydroquinolinone derivative (4a) also showed significant activity, decreasing cell viability with an IC₅₀ value of approximately 13 µM. researchgate.net In another study, a reduced fluoroquinolone derivative (compound 4b) demonstrated exceptionally high potency against HCT116 cells, with a nanomolar IC₅₀ value of 0.84 µM. nih.gov Furthermore, novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives have been shown to induce apoptosis in HCT-116 cells. nih.gov

The human breast adenocarcinoma cell line MCF7 has also been shown to be susceptible to these compounds. Two synthesized tetrahydroquinoline derivatives, JS-56 and JS-92, induced cytotoxicity in a dose-dependent manner with IC₅₀ values of 9.74 µM and 5.03 µM, respectively. scielo.org A separate study on a tetrahydrobenzo[h]quinoline derivative found it reduced MCF-7 cell growth by 50% at a concentration of 10 µM after 24 hours. tbzmed.ac.ir The antiproliferative activity of various other quinoline derivatives against MCF-7 cells has also been documented. nih.gov

Table 1: Antiproliferative Activity of Dihydroquinoline Derivatives

Compound Class Cell Line Activity (IC₅₀) Reference
Tetrahydroquinolinone (4a) A549 (Lung) 11.33 µM nih.gov, researchgate.net
Tetrahydroquinolinone (4a) HCT116 (Colon) ~13 µM researchgate.net
Fluoroquinolone (4b) HCT116 (Colon) 0.84 µM nih.gov
Tetrahydroquinoline (JS-56) MCF7 (Breast) 9.74 µM scielo.org
Tetrahydroquinoline (JS-92) MCF7 (Breast) 5.03 µM scielo.org
Tetrahydrobenzo[h]quinoline MCF7 (Breast) 10 µM (24h) tbzmed.ac.ir

Antimicrobial Efficacy Against Bacterial and Fungal Strains (e.g., S. aureus, P. aeruginosa, C. albicans)

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents, and its dihydro- derivatives continue to be explored for new antibacterial and antifungal activities.

Against the Gram-positive bacterium Staphylococcus aureus , the quinoline derivative HT61 has been shown to be effective at reducing biofilm viability. nih.gov In the context of antibiotic resistance, certain quinoline-2-one derivatives displayed significant activity against methicillin-resistant S. aureus (MRSA), with one compound (6c) showing a minimum inhibitory concentration (MIC) of 0.75 µg/mL. nih.gov

Studies targeting the Gram-negative bacterium Pseudomonas aeruginosa have found that some quinoline derivatives exhibit potent activity. For instance, one compound demonstrated a mean inhibition zone of 10.00 ± 0.44 mm, which was greater than the ciprofloxacin (B1669076) control. researchgate.net

In the realm of antifungal research, newly synthesized quinoline derivatives have shown promising fungistatic effects against the opportunistic yeast Candida albicans . researchgate.net Two of the tested compounds in one study exhibited lower MIC values than the standard antifungal drug fluconazole. researchgate.net The synthesis of tetrahydropyrimido[4,5-b]quinolone derivatives has also been pursued to develop novel antimicrobial agents. researchgate.net

Table 2: Antimicrobial Efficacy of Dihydroquinoline Derivatives

Compound Class Microbial Strain Activity Reference
Quinoline-2-one (6c) S. aureus (MRSA) MIC: 0.75 µg/mL nih.gov
Quinoline derivative P. aeruginosa Inhibition zone: 10.00 mm researchgate.net
Quinoline derivative C. albicans Lower MIC than fluconazole researchgate.net
Quinoline derivative (HT61) S. aureus Effective against biofilms nih.gov

Antiviral Activity in Viral Replication Models

The quinoline nucleus is a key structural motif in a number of established antiviral drugs, and research continues to uncover the antiviral potential of its derivatives against a range of viruses. nih.gov

Studies have demonstrated that quinoline derivatives can be effective against various viral pathogens. For example, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were found to inhibit Zika Virus (ZIKV) replication. nih.gov In other research, 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids were studied for their activity against orthopoxviruses. researchgate.net More recent work has identified a quinoline derivative (compound 4) as an effective inhibitor against Respiratory Syncytial Virus (RSV) and another (compound 6) as active against Yellow Fever Virus (YFV). doi.org

The mechanism of antiviral action can vary. A study on 5,6-dihydroxyflavone, which shares a dihydroxy- substitution pattern with the subject compound, found that it exerted anti-betacoronavirus activity by blocking the entry of the virus into host cells. nih.gov This was achieved by interfering with the interaction between the viral spike protein and the ACE2 receptor. nih.gov This highlights that, in addition to targeting viral enzymes, quinoline-based structures can also inhibit the initial stages of viral replication.

Structure Activity Relationship Sar Studies of 5,6 Dihydroquinoline 2,5,6 Triol Analogues

Systematic Modification of the Dihydroquinoline Core and Peripheral Substituents

Systematic modification is a cornerstone of medicinal chemistry, allowing researchers to probe the interactions between a molecule and its biological target. By altering specific parts of the 5,6-Dihydroquinoline-2,5,6-triol framework, scientists can map out the structural requirements for activity.

The position and stereochemistry of hydroxyl (-OH) groups on the dihydroquinoline ring are critical determinants of biological activity. Generally, stereochemistry has a significant impact on a drug's action, affecting everything from target binding to metabolic stability. nih.gov For many chiral natural compounds, only one enantiomerically pure form demonstrates significant biological potency. nih.gov

The chemical reactivity of hydroxyl groups can differ based on their position within a molecule. researchgate.net Computational studies on polyhydroxy compounds have shown that factors like C-O bond length and the potential for intramolecular hydrogen bonding can make one hydroxyl group more reactive than another. researchgate.netnih.gov For instance, a longer C-O bond length suggests greater instability, making that hydroxyl group a more likely site for metabolic reactions or interactions with a target. researchgate.netnih.gov

In the context of quinoline (B57606) derivatives, the location of hydroxyl groups has been shown to directly influence their biological effects. mdpi.com Studies on 8-hydroxyquinoline (B1678124) derivatives revealed that the position of the -OH group significantly affects antifungal activity, with derivatives hydroxylated at position 8 being more active than those with the hydroxyl group at position 4. mdpi.com Furthermore, modifications to the hydroxyl group, such as forming a glycosidic linkage, can impede the molecule's ability to chelate metal ions, which may be essential for its mechanism of action, thereby reducing or eliminating its bioactivity. mdpi.com The stereochemistry of these hydroxyl groups is also vital, as biological recognition processes, such as binding to transport proteins and target enzymes, are often highly stereospecific. nih.gov

Table 1: Influence of Hydroxyl Group Properties on Activity

Feature Impact on Biological Activity Rationale
Position High Affects target binding affinity and interaction geometry. For example, 8-hydroxyquinolines show different activity compared to 4-hydroxyquinolines. mdpi.com
Stereochemistry High Biological systems are chiral; specific stereoisomers are often required for effective binding to protein targets and for recognition by transport systems. nih.gov
Reactivity Moderate to High Differences in C-O bond lengths and hydrogen bonding potential can dictate which hydroxyl group is more likely to interact or be metabolized. researchgate.netnih.gov

| Substitution | High | Blocking or replacing the hydroxyl group (e.g., via glycosidic linkage) can hinder essential interactions like metal chelation, thus reducing activity. mdpi.com |

For example, the nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a protein's binding pocket. Altering its substitution (e.g., from a secondary amine to a tertiary amine or an amide) can change this capability. In studies of tetrahydroisoquinoline-based inhibitors, N-alkylation was a key step in synthesizing analogues, demonstrating the nitrogen's role as a point for synthetic modification to explore the SAR. nih.gov The introduction of a nitrogen heteroatom can also lead to desirable photophysical properties; for instance, 5-azatruxene, a nitrogen-containing heterocyclic aromatic compound, exhibits a fourfold increase in fluorescence quantum yield, a phenomenon that could be exploited in designing diagnostic agents. rsc.org

In the development of tetrahydroquinoline-based inhibitors, it was found that large substituents, such as a benzyl (B1604629) group, at the 5-position were well-tolerated. nih.gov SAR studies also highlighted the importance of linker groups connecting substituents to the core; flexible linkers like –CH2– or –CONH– were more effective than more rigid –CO– or –COCH2– linkers, suggesting that the precise positioning of a terminal aromatic ring is important for target binding. nih.gov

Further research on tetrahydroquinoline derivatives as LSD1 inhibitors revealed specific SAR rules: mdpi.com

Hydrophobic Groups: Introducing small, hydrophobic groups in certain regions of the molecule enhances inhibitor activity. mdpi.com

Hydrogen-Bonding Donors: The addition of hydrogen-bond donor groups, such as -NH2, can enhance interactions with key amino acid residues like Asp555, Phe538, and Glu559, improving the stability of the drug-target complex. mdpi.com

Bulky/Hydrophilic Groups: In other regions of the molecule, introducing bulky and hydrophilic groups can be favorable. mdpi.com

Rational design strategies for other quinoline-based compounds have also involved introducing groups like fluorine or a t-butyl group to block metabolism, thereby enhancing the compound's in vivo activity. researchgate.netmanchester.ac.uk

Table 2: Effect of Substituents on Tetrahydroquinoline Inhibitor Activity

Modification Type Example Substituent Observed Effect on Activity Reference
Linker Flexibility -CH2- or -CONH- More effective than -CO- or -COCH2- linkers nih.gov
Hydrophobicity Small hydrophobic groups Enhances inhibitor activity in specific regions mdpi.com
Hydrogen Bonding -NH2 Enhanced interaction with target residues (Asp555, Phe538) mdpi.com
Steric Bulk Benzyl group (at position 5) Well-tolerated nih.gov

| Metabolic Blocking | Fluorine, t-butyl | Can enhance in vivo activity by preventing metabolic breakdown | researchgate.netmanchester.ac.uk |

Identification of Key Pharmacophoric Features for Desired Biological Effects

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Identifying the key pharmacophoric features of this compound analogues is essential for designing new, more potent compounds. mdpi.com

Based on SAR studies of related quinoline and tetrahydroquinoline structures, a general pharmacophore model can be proposed. Key features often include:

A Hydrogen Bond Acceptor: The quinoline nitrogen atom.

Hydrogen Bond Donors: The hydroxyl groups, which can interact with specific residues in a target protein. mdpi.com

Aromatic/Hydrophobic Regions: The fused ring system itself and any appended aromatic substituents that can engage in π-stacking or hydrophobic interactions. mdpi.com

Defined Spatial Arrangement: The specific 3D orientation of these features is critical. For instance, the distance and geometry between a hydrogen bond donor and a hydrophobic region can be the deciding factor for potent activity. nih.gov

The process of drug discovery benefits greatly from the input of prior knowledge to design new drugs with specific pharmacological actions. mdpi.com Modeling investigations and quantum mechanics calculations can reveal close contacts between the molecule and its receptor, which helps in designing compounds with modulated activity. researchgate.netmanchester.ac.uk

Development of SAR Models to Guide Rational Design of New Analogues

To translate qualitative SAR findings into predictive tools, quantitative structure-activity relationship (QSAR) models are developed. These mathematical models correlate the chemical structures of compounds with their biological activities.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are powerful tools for this purpose. mdpi.com In a study on tetrahydroquinoline derivatives, 3D-QSAR models were successfully developed to guide the design of new inhibitors. mdpi.com

CoMFA and CoMSIA Models: These models generate contour maps that visualize the regions around the aligned molecules where certain properties are predicted to influence activity. For example:

Red Contours: Indicate regions where introducing small, hydrophobic, and hydrogen-bonding donor groups will likely enhance activity. mdpi.com

Green Contours: Highlight areas where adding hydrophobic groups is favorable. mdpi.com

Blue Contours: Suggest that introducing bulky, hydrophilic, and hydrogen bond acceptor groups could be beneficial. mdpi.com

A statistically robust QSAR model, typically indicated by a high cross-validated R² (q²) value greater than 0.5 and a high predictive R² (R²pred) value greater than 0.6, can reliably predict the activity of newly designed compounds before they are synthesized. mdpi.com This rational, computer-aided approach accelerates the drug discovery process, making it more efficient and cost-effective. mdpi.com The quinolinone motif is found in many natural products and approved drugs, and its derivatives are valuable intermediates for synthesizing a wide range of pharmacologically active compounds. researchgate.net

Future Research Directions and Translational Perspectives in Dihydroquinoline Chemical Biology

Advancements in Asymmetric Synthetic Methodologies for Novel Dihydroquinoline Scaffolds

The precise control of stereochemistry is paramount in the development of effective and selective therapeutic agents. For dihydroquinoline derivatives, including 5,6-Dihydroquinoline-2,5,6-triol, the stereocenters at positions 5 and 6 will significantly influence their biological activity. Future research will undoubtedly focus on the development of novel and efficient asymmetric synthetic methodologies to access enantiomerically pure dihydroquinoline scaffolds.

Recent progress in this area includes the use of organocatalyzed asymmetric remote aminations with azodicarboxylates, which has been successful in the kinetic resolution of hydroquinoline derivatives with α,α-disubstitution. researchgate.net This approach, enabled by chiral phosphoric acid catalysis, could be adapted for the stereoselective synthesis of this compound and its analogues. researchgate.net Furthermore, enantioselective imperial.ac.uknih.gov-rearrangement/cyclization reactions have proven effective in creating quinolinone-based polycyclic indoles with excellent stereocontrol, a strategy that could be explored for the synthesis of complex dihydroquinoline frameworks. rsc.org

Aza-Michael reactions have also emerged as a powerful tool for installing the required stereochemistry in the synthesis of tetrahydroquinolines, which are closely related to dihydroquinolines. imperial.ac.uk The optimization of such reactions for substrates leading to this compound could provide a direct and efficient route to optically pure material. imperial.ac.uk These advanced synthetic methods will be crucial for systematically exploring the structure-activity relationships of different stereoisomers of this and other novel dihydroquinoline derivatives.

Asymmetric Synthesis Strategy Catalyst/Reagent Key Feature Potential Application for this compound
Organocatalyzed Asymmetric Remote AminationChiral Phosphoric AcidKinetic resolution of hydroquinolinesStereoselective synthesis of enantiopure 5- and 6-position stereoisomers
Enantioselective imperial.ac.uknih.gov-Rearrangement/CyclizationNot specifiedAccess to quinolinone-based polycyclic indolesConstruction of complex dihydroquinoline scaffolds with defined stereochemistry
Aza-Michael ReactionNot specifiedInstallation of stereochemistry in tetrahydroquinolinesDirect and efficient route to optically pure this compound

Integration of Artificial Intelligence and Machine Learning in Dihydroquinoline Design and Optimization

The vastness of chemical space presents a significant challenge to the discovery of novel bioactive molecules. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by enabling the rapid and cost-effective design and optimization of new chemical entities. researchgate.net For the dihydroquinoline class of compounds, including the yet-to-be-explored this compound, AI and ML can be leveraged in several key areas.

Generative AI models can be trained on existing libraries of known bioactive quinolines and dihydroquinolines to propose novel structures with a high probability of desired biological activity. youtube.com These models can explore the chemical space around the this compound scaffold, suggesting modifications to the core structure or the substituent groups to enhance potency, selectivity, and pharmacokinetic properties. youtube.comnih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways for Dihydroquinoline Derivatives

While quinoline (B57606) and dihydroquinoline derivatives are known to interact with a range of biological targets, a vast landscape of potential new targets remains to be explored. The unique structural features of this compound, particularly its hydroxyl groups, may confer affinity for novel protein targets that have not been previously associated with this class of compounds.

Recent studies have identified dihydroquinoline derivatives as ligands for the glucocorticoid receptor and inhibitors of human dihydroorotate (B8406146) dehydrogenase, highlighting the diverse biological activities of this scaffold. nih.govrsc.org Other research has focused on their potential as dual-target inhibitors of EGFR and HER-2 in cancer therapy. rsc.org The systematic screening of this compound and its analogues against a broad panel of kinases, G-protein coupled receptors, ion channels, and other disease-relevant targets could uncover unexpected therapeutic opportunities. nih.gov

In silico molecular docking studies can serve as a powerful initial step to predict the binding affinity of novel dihydroquinolines to various protein targets. researchgate.net For instance, a dihydroquinoline derivative was shown through molecular docking to have a high binding affinity for human aldehyde dehydrogenase 1A1, suggesting its potential as an anticancer agent. researchgate.net Similar computational approaches can be applied to this compound to generate hypotheses about its potential biological targets, which can then be validated through experimental assays.

Development of Advanced In Vitro Biological Models for Mechanistic Elucidation

To gain a deeper understanding of the mechanisms of action of novel dihydroquinoline derivatives, it is crucial to move beyond traditional two-dimensional (2D) cell culture systems. Advanced in vitro models that more accurately mimic human physiology are essential for elucidating the complex biological responses to these compounds. nih.gov

Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant environment by recapitulating the cell-cell and cell-matrix interactions found in native tissues. nih.gov These models are invaluable for assessing the efficacy and toxicity of compounds like this compound in a more realistic context. researchgate.nettechnologynetworks.com For example, organ-on-a-chip technologies can be used to model the function of specific organs, such as the liver or kidney, allowing for the investigation of drug metabolism and potential organ-specific toxicity. nih.govnih.gov

The use of induced pluripotent stem cells (iPSCs) to generate these advanced models allows for the creation of patient-specific disease models, paving the way for personalized medicine approaches. By testing dihydroquinoline derivatives on iPSC-derived models from patients with specific genetic backgrounds, it may be possible to predict individual responses to treatment.

In Vitro Model Key Features Application in Dihydroquinoline Research
3D Spheroids/OrganoidsRecapitulate cell-cell and cell-matrix interactionsEfficacy and toxicity testing in a physiologically relevant context
Organ-on-a-ChipModel the function of specific organsInvestigation of drug metabolism and organ-specific toxicity
iPSC-Derived ModelsPatient-specific genetic backgroundsPrediction of individual responses to treatment and personalized medicine

Collaborative Research Endeavors Bridging Synthetic Chemistry, Computational Biology, and Mechanistic Studies

The successful translation of a novel chemical entity like this compound from a laboratory curiosity to a clinically relevant molecule requires a multidisciplinary and collaborative approach. nih.gov The traditional silos between scientific disciplines are increasingly being broken down to foster a more integrated and efficient research and development process.

Close collaboration between synthetic chemists and biologists is essential. nih.gov Chemists can provide a diverse array of precisely engineered dihydroquinoline derivatives, while biologists can offer the expertise needed to design and interpret the results of complex biological assays. This iterative cycle of design, synthesis, and testing is fundamental to optimizing the properties of lead compounds.

The integration of computational biology is also critical. Computational chemists can use molecular modeling and AI to guide the design of new compounds and to prioritize them for synthesis. nih.gov Bioinformaticians can analyze large datasets from high-throughput screening and 'omics' studies to identify novel biological targets and to elucidate the mechanisms of action of these compounds. By fostering a collaborative ecosystem that bridges these key disciplines, the full therapeutic potential of the dihydroquinoline scaffold can be realized.

Q & A

Q. What enzymatic pathways synthesize 5,6-Dihydroquinoline-2,5,6-triol, and how can researchers validate these reactions?

this compound is a key intermediate in microbial degradation pathways. The enzyme 2-hydroxyquinoline 5,6-dioxygenase (EC 1.14.12.15) catalyzes the conversion of quinolin-2-ol to the triol derivative via hydroxylation and ring-opening reactions. This process requires NADH, H⁺, and O₂ as co-subjects . To validate this reaction:

  • Methodology :
    • Use HPLC or LC-MS to monitor substrate depletion and product formation.
    • Confirm enzyme activity via NADH oxidation assays (absorbance at 340 nm).
    • Characterize intermediates using NMR (e.g., cis-diol protons at δ 4.5–5.0 ppm) .

Q. How can the absolute configuration of this compound be determined experimentally?

The Mo₂(OAc)₄ complexation method is a robust approach for determining stereochemistry in vicinal diols:

  • Procedure :
    • Prepare an in situ complex of the triol with Mo₂(OAc)₄ in dry DMSO.
    • Record circular dichroism (CD) spectra over time (e.g., 30-minute intervals) to observe Cotton effects at 350 nm.
    • Compare the CD profile with reference compounds (e.g., 5β-cholestane-3β,5,6β-triol) to assign the 5,6-diol configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported biological activity of this compound derivatives?

Discrepancies in cytotoxicity or pro-inflammatory effects may arise from differences in stereochemistry, purity, or experimental models.

  • Strategies :
    • Stereochemical Purity : Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers and test their individual bioactivity .
    • Model Systems : Compare results across cell lines (e.g., macrophages vs. endothelial cells) and in vivo models to assess context-dependent effects .
    • Mechanistic Studies : Employ transcriptomics or metabolomics to identify molecular targets (e.g., NLRP3 inflammasome activation) .

Q. What methodologies optimize the synthesis and isolation of this compound from complex reaction mixtures?

Challenges include low yields and interference from tautomers (e.g., quinolin-2(1H)-one).

  • Optimization Steps :
    • Reaction Conditions : Use buffered systems (pH 7–8) to stabilize the triol and prevent tautomerization .
    • Purification :
  • Acidify the mixture with HCl in dioxane to precipitate the triol as a hydrochloride salt .
  • Apply silica gel chromatography with gradient elution (CH₂Cl₂:MeOH, 95:5 to 80:20) .
    • Analytical Validation : Confirm purity via HR-MS and ¹H/¹³C-NMR, focusing on diagnostic signals (e.g., C-5/C-6 hydroxyls at δ 70–80 ppm in ¹³C NMR) .

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5,6-Dihydroquinoline-2,5,6-triol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.